molecular formula C12H17NO B14128062 N-p-Tolylpiperidin-3-ol

N-p-Tolylpiperidin-3-ol

Cat. No.: B14128062
M. Wt: 191.27 g/mol
InChI Key: ZHPHKTWTILFZOC-UHFFFAOYSA-N
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Description

N-p-Tolylpiperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom this compound is characterized by the presence of a p-tolyl group attached to the nitrogen atom and a hydroxyl group at the third position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-p-Tolylpiperidin-3-ol typically involves the reaction of p-toluidine with 3-hydroxypiperidine under specific conditions. One common method includes the use of a nickel catalyst to facilitate the reaction. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an appropriate solvent, such as ethanol. The reaction mixture is heated to a specific temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-p-Tolylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-p-Tolylpiperidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of N-p-Tolylpiperidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group at the third position of the piperidine ring plays a crucial role in its activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a p-tolyl group and a hydroxyl group, which confer specific chemical and biological properties.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-(4-methylphenyl)piperidin-3-ol

InChI

InChI=1S/C12H17NO/c1-10-4-6-11(7-5-10)13-8-2-3-12(14)9-13/h4-7,12,14H,2-3,8-9H2,1H3

InChI Key

ZHPHKTWTILFZOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCCC(C2)O

Origin of Product

United States

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